molecular formula C21H15N3O12 B1310671 Tris-succinimidyl-1,3,5-benzenetricarboxylate CAS No. 268539-19-1

Tris-succinimidyl-1,3,5-benzenetricarboxylate

Cat. No. B1310671
M. Wt: 501.4 g/mol
InChI Key: BCFNKSPKXMSVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris-succinimidyl-1,3,5-benzenetricarboxylate (TST) is a chemical compound that is widely used in scientific research for conjugation and labeling of biological molecules, such as proteins and antibodies. TST is a versatile molecule that can be used for a variety of applications, ranging from biochemical assays to protein-protein interactions. TST has been used in many different fields, including biochemistry, molecular biology, and immunology.

Scientific research applications

Radiolabeling and Protein Labeling

Radiolabeling of Proteins and Peptides: TSBT and its derivatives, such as N-succinimidyl-3-iodobenzoate and N-succinimidyl 4-guanidinomethyl-3-[^I]iodobenzoate, are extensively used for the radioiodination of proteins and peptides. These compounds facilitate the attachment of radioactive iodine isotopes to proteins, which is crucial for diagnostic imaging and therapeutic applications. The method enhances the stability of radiolabeled proteins in vivo, offering advantages over traditional direct electrophilic radioiodination techniques (Khalaj et al., 2001), (Vaidyanathan & Zalutsky, 2006).

Direct Protein Radiolabeling for PET Imaging: TSBT derivatives like N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB) are developed for the direct radiolabeling of proteins for use in positron emission tomography (PET). These prosthetic groups enable the attachment of the positron-emitting radionuclide 18F to proteins, facilitating their use in PET imaging. This approach is noted for its efficiency and the high specificity of the labeling process, which is crucial for the development of radiotracers for in vivo studies (Kostikov et al., 2012).

Supramolecular Chemistry

Supramolecular Assembly: TSBT and its structurally related compounds have been utilized as key components in the design and synthesis of supramolecular structures. For instance, tris(hydroxymethyl)aminomethane grafted onto the surface of polyoxotungstate, in conjunction with 1,3,5-benzenetricarboxylate, leads to the formation of cubic polyoxometalate-organic molecular cages. These structures are noted for their high thermal and hydrothermal stability, showcasing the versatility of TSBT derivatives in constructing complex molecular architectures (Zheng et al., 2010).

properties

IUPAC Name

tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O12/c25-13-1-2-14(26)22(13)34-19(31)10-7-11(20(32)35-23-15(27)3-4-16(23)28)9-12(8-10)21(33)36-24-17(29)5-6-18(24)30/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFNKSPKXMSVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459309
Record name 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris-succinimidyl-1,3,5-benzenetricarboxylate

CAS RN

268539-19-1
Record name 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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